Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of Methyl 3-ethynyl-4-methylbenzoate in Organic Solvents
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern chemical research and pharmaceutical development, a profound understanding of a compound's physicochemical properties is paramount to its successful application. Among these properties, solubility stands out as a critical determinant for a wide range of processes, from reaction kinetics and purification to formulation and bioavailability. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of Methyl 3-ethynyl-4-methylbenzoate.
While direct, quantitative solubility data for Methyl 3-ethynyl-4-methylbenzoate is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge and practical methodologies to predict, determine, and understand its solubility profile in common organic solvents. By leveraging theoretical principles and established experimental protocols, this document serves as both a predictive tool and a practical laboratory manual.
Introduction to Methyl 3-ethynyl-4-methylbenzoate
Methyl 3-ethynyl-4-methylbenzoate is an aromatic ester with the chemical formula C₁₁H₁₀O₂[1]. Its structure features a benzene ring substituted with a methyl group, a methyl ester group, and an ethynyl group. This unique combination of functional groups suggests its potential utility as a versatile building block in organic synthesis, particularly in the construction of more complex molecules through reactions involving the alkyne moiety, such as click chemistry or Sonogashira coupling.
Physicochemical Properties:
-
CAS Number: 1255099-13-8[1]
-
Molecular Formula: C₁₁H₁₀O₂[1]
-
Molecular Weight: 174.20 g/mol [2]
-
Physical Form: Solid[1]
-
Predicted XlogP: 2.4[3]
The predicted XlogP value of 2.4 suggests that Methyl 3-ethynyl-4-methylbenzoate is a relatively nonpolar compound, which provides a preliminary indication of its likely solubility in organic solvents[3].
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like"[4]. This axiom is rooted in the thermodynamics of dissolution, which involves the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
The Role of Polarity
The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, characterized by a large dipole moment and often the ability to form hydrogen bonds, are effective at dissolving polar solutes. Conversely, nonpolar solvents, with low dipole moments and a lack of hydrogen bonding capability, are better suited for dissolving nonpolar solutes.
Methyl 3-ethynyl-4-methylbenzoate possesses both polar (the methyl ester group) and nonpolar (the benzene ring, methyl group, and ethynyl group) characteristics. The ester group can act as a hydrogen bond acceptor, which may contribute to its solubility in certain polar solvents. However, the overall nonpolar nature of the carbon-rich aromatic and alkyne functionalities will likely dominate its solubility behavior.
Hydrogen Bonding
The ability of a solute or solvent to engage in hydrogen bonding significantly influences solubility. While Methyl 3-ethynyl-4-methylbenzoate does not have a hydrogen bond donor, the oxygen atoms of the ester group can act as hydrogen bond acceptors. This suggests that it may exhibit some solubility in protic solvents (e.g., alcohols) that can donate hydrogen bonds.
Temperature Effects
For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.
Predicted Solubility Profile of Methyl 3-ethynyl-4-methylbenzoate
Based on the structural features of Methyl 3-ethynyl-4-methylbenzoate and the general solubility of analogous compounds like phenylacetylene and aromatic esters, a qualitative solubility profile can be predicted. Phenylacetylene, a structurally related compound, is reported to be soluble in acetone, diethyl ether, and ethanol, but insoluble in water[5]. Poly(phenylacetylene) derivatives also demonstrate good solubility in common organic solvents such as toluene and tetrahydrofuran (THF)[6][7].
Table 1: Predicted Qualitative Solubility of Methyl 3-ethynyl-4-methylbenzoate in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane | High | The nonpolar aromatic ring and hydrocarbon backbone of the solute will interact favorably with nonpolar solvents. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Ethyl Acetate | High to Moderate | These solvents have a moderate polarity and can interact with both the polar ester group and the nonpolar parts of the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The ability of the ester to accept hydrogen bonds may allow for some solubility, but the large nonpolar portion of the molecule will limit it. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble (in water), Potentially Soluble (in DMSO) | The compound is predominantly nonpolar and lacks strong hydrogen bond donating capabilities, making it poorly soluble in water. DMSO is a strong polar aprotic solvent and may be effective. |
Experimental Determination of Solubility
To obtain quantitative solubility data, experimental determination is essential. The shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound[8][9].
Shake-Flask Method: A Step-by-Step Protocol
This protocol provides a standardized procedure for determining the thermodynamic solubility of Methyl 3-ethynyl-4-methylbenzoate.
Materials:
-
Methyl 3-ethynyl-4-methylbenzoate (solid)
-
Selected organic solvents (high purity)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
Alternative Method: Laser Nephelometry
For high-throughput screening of solubility, laser nephelometry is a rapid and efficient alternative[10][11]. This technique measures the light scattered by undissolved particles in a solution. A sharp increase in scattered light indicates the point at which the compound precipitates from the solution, thus defining its kinetic solubility[11]. While faster, it's important to note that kinetic solubility can sometimes differ from the thermodynamic solubility determined by the shake-flask method[12].
Data Presentation and Visualization
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 2: Template for Reporting Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| e.g., Toluene | 25 | Shake-Flask |
| e.g., Acetone | 25 | Shake-Flask |
| e.g., Ethanol | 25 | Shake-Flask |
Factors Influencing Solubility: A Visual Representation
The interplay of various factors governing the solubility of Methyl 3-ethynyl-4-methylbenzoate can be visualized as follows:
Caption: Factors influencing the solubility of Methyl 3-ethynyl-4-methylbenzoate.
Conclusion
While specific, published quantitative solubility data for Methyl 3-ethynyl-4-methylbenzoate is scarce, a comprehensive understanding of its chemical structure and the fundamental principles of solubility allows for robust predictions of its behavior in various organic solvents. This guide has provided a theoretical framework for anticipating its solubility profile, highlighting its likely preference for nonpolar and moderately polar aprotic solvents.
Furthermore, the detailed experimental protocol for the shake-flask method offers a reliable and standardized approach for researchers to determine the precise solubility of this compound in their own laboratories. By combining theoretical prediction with empirical determination, scientists and developers can confidently proceed with applications requiring a thorough knowledge of the solubility of Methyl 3-ethynyl-4-methylbenzoate.
References
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Al-Mulla, A., & Al-Assadi, F. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
McDonagh, J. L., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]
-
Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Retrieved from [Link]
-
World Health Organization (WHO). (2019). Annex 4. Retrieved from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]
-
Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 3-ethynyl-4-methylbenzoate (C11H10O2). Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Avdeef, A., et al. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. PubMed. Retrieved from [Link]
-
Chemister.ru. (n.d.). phenylacetylene. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Retrieved from [Link]
-
NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
American Chemical Society. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Retrieved from [Link]
-
American Chemical Society. (n.d.). Preparation, Alignment, and Optical Properties of Soluble Poly(phenylacetylene)-Wrapped Carbon Nanotubes. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethynyl-4-methylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-ethynylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-hydroxy-4-[2-(trimethylsilyl)ethynyl]benzoate. Retrieved from [Link]
-
Matić, M., et al. (2012). The Reactivity of Benzoates in Mixtures of Water and Aprotic Solvents. Croatica Chemica Acta. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, January 3). Phenylacetylene. Retrieved from [Link]
-
Singh, A. K. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science. Retrieved from [Link]
-
MDPI. (2024, January 2). Solvent Influence in the Synthesis of Lead(II) Complexes Containing Benzoate Derivatives. Retrieved from [Link]
-
Ruoff, R. S., et al. (n.d.). Solubility of C60 in a Variety of Solvents. Fullerene Science and Technology. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
American Chemical Society. (n.d.). Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. The Journal of Organic Chemistry. Retrieved from [Link]
Sources